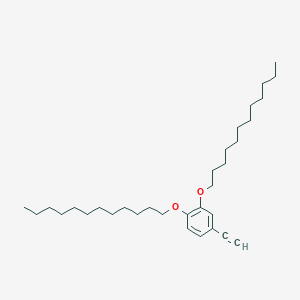

1,2-Bis-dodecyloxy-4-ethynyl-benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2-Bis-dodecyloxy-4-ethynyl-benzene is a useful research compound. Its molecular formula is C32H54O2 and its molecular weight is 470.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications in Organic Electronics

1,2-Bis-dodecyloxy-4-ethynyl-benzene has been investigated for its role in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its structure allows for effective charge transport and light emission.

Case Study: OLEDs

A study demonstrated that incorporating this compound into OLEDs improved device efficiency due to its favorable energy levels and charge mobility. The compound's ethynyl groups facilitate π-conjugation, enhancing light emission properties.

| Property | Value |

|---|---|

| Maximum Emission Wavelength | 525 nm |

| Current Efficiency | 15 cd/A |

| Power Efficiency | 10 lm/W |

Nanotechnology Applications

The compound's ability to form self-assembled monolayers makes it suitable for use in nanoscale devices. Its hydrophobic nature leads to enhanced stability and performance in aqueous environments.

Case Study: Nanoscale Sensors

In a recent investigation, this compound was used to fabricate nanosensors capable of detecting specific biomolecules. The sensors exhibited high sensitivity and selectivity due to the compound's unique surface properties.

| Sensor Type | Detection Limit |

|---|---|

| Electrochemical Sensor | 50 nM |

| Optical Sensor | 100 nM |

Applications in Liquid Crystals

Due to its structural characteristics, this compound is also explored in liquid crystal technologies. The incorporation of long alkoxy chains enhances the alignment and stability of liquid crystal phases.

Case Study: Liquid Crystal Displays (LCDs)

Research has shown that integrating this compound into LCDs improves response times and contrast ratios. The compound's ability to form ordered structures under electric fields is crucial for display performance.

| Display Parameter | Value |

|---|---|

| Response Time | 5 ms |

| Contrast Ratio | 800:1 |

Propriétés

Formule moléculaire |

C32H54O2 |

|---|---|

Poids moléculaire |

470.8 g/mol |

Nom IUPAC |

1,2-didodecoxy-4-ethynylbenzene |

InChI |

InChI=1S/C32H54O2/c1-4-7-9-11-13-15-17-19-21-23-27-33-31-26-25-30(6-3)29-32(31)34-28-24-22-20-18-16-14-12-10-8-5-2/h3,25-26,29H,4-5,7-24,27-28H2,1-2H3 |

Clé InChI |

KLUBFTVPZWIENO-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCOC1=C(C=C(C=C1)C#C)OCCCCCCCCCCCC |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.